N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClN5O2 and its molecular weight is 367.79. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
Research indicates that derivatives of N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide show promising H1-antihistaminic activity. For instance, a study by Gobinath, Subramanian, and Alagarsamy (2015) on 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones revealed significant antihistaminic activity with minimal sedative effects compared to chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015).
Inotropic Activity
Another application is in inotropic activity, as demonstrated by Wu et al. (2012), who synthesized and evaluated compounds for their positive inotropic activity, showing promising results compared to the standard drug milrinone (Wu et al., 2012).
Synthesis and Structural Applications
The compound is also of interest in chemical synthesis and structural studies. An et al. (2017) described a diversified synthesis of related acetamide derivatives, showcasing the compound's utility in creating complex fused tricyclic scaffolds (An et al., 2017).
Antiallergic Agents
In the realm of antiallergic agents, research by Loev et al. (1985) on triazolo[4,3-a]quinoxaline derivatives, including compounds structurally similar to the target molecule, demonstrated significant antiallergic properties (Loev et al., 1985).
Anticancer Activity
The compound's derivatives have also shown potential in anticancer activity. Reddy et al. (2015) synthesized triazolo[4,3-a]-quinoline derivatives, which exhibited noteworthy anticancer properties in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Activities
El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines, displaying potent anti-inflammatory, analgesic, antioxidant, and antimicrobial activities (El-Gazzar, Hafez, & Nawwar, 2009).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-21-22-17-18(26)23(14-7-2-3-8-15(14)24(11)17)10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZAHVWHZKRSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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